Fenmetozole hydrochloride
Overview
Description
Fenmetozole hydrochloride is a chemical compound with the IUPAC name 2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole hydrochloride. It was initially patented as an antidepressant but was later studied for its potential to counteract the effects of ethanol. Despite its promising properties, this compound was never marketed .
Preparation Methods
The synthesis of fenmetozole hydrochloride involves the reaction of 3,4-dichlorophenol with formaldehyde and imidazole under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product by hydrochloric acid treatment.
Chemical Reactions Analysis
Fenmetozole hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced, but specific reagents and conditions are not widely reported.
Substitution: It undergoes substitution reactions, particularly involving the imidazole ring and the dichlorophenyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fenmetozole hydrochloride has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying the behavior of imidazole derivatives.
Biology: Research has focused on its effects on the central nervous system, particularly its ability to counteract ethanol-induced impairments.
Medicine: Although it was initially developed as an antidepressant, it was later explored for its potential to treat conditions related to ethanol intoxication and minimal brain dysfunction in children.
Mechanism of Action
Fenmetozole hydrochloride acts as an alpha-2 adrenergic receptor antagonist. This means it blocks the alpha-2 adrenergic receptors, which are involved in the regulation of neurotransmitter release in the central nervous system. By antagonizing these receptors, this compound can counteract the depressant effects of ethanol and other central nervous system depressants .
Comparison with Similar Compounds
Fenmetozole hydrochloride is similar to other imidazole derivatives, such as idazoxan and fenoxazoline. These compounds also act as alpha-2 adrenergic receptor antagonists but differ in their specific chemical structures and pharmacological profiles. This compound is unique in its combination of a dichlorophenyl group and an imidazole ring, which contributes to its specific interactions with alpha-2 adrenergic receptors .
Similar compounds include:
Idazoxan: Another alpha-2 adrenergic receptor antagonist with a different chemical structure.
Fenoxazoline: Shares a similar formula but has an ortho-isopropyl group instead of the dichlorophenyl group.
Properties
CAS No. |
23712-05-2 |
---|---|
Molecular Formula |
C10H11Cl3N2O |
Molecular Weight |
281.6 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C10H10Cl2N2O.ClH/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H |
InChI Key |
AOMZMOWSWJHDRD-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl.Cl |
Canonical SMILES |
C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl.Cl |
Appearance |
Solid powder |
23712-05-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fenmetozole HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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